molecular formula C21H23N5O6 B12296185 [3-Acetyloxy-5-(2-amino-6-phenylmethoxypurin-9-yl)oxolan-2-yl]methyl acetate

[3-Acetyloxy-5-(2-amino-6-phenylmethoxypurin-9-yl)oxolan-2-yl]methyl acetate

Cat. No.: B12296185
M. Wt: 441.4 g/mol
InChI Key: QLUZVLZNJMLEJA-UHFFFAOYSA-N
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Description

Table 1: Molecular Characterization Summary

Property Value
Empirical Formula C21H23N5O6
Molecular Weight 441.44 g/mol
SMILES Notation NC1=NC2=C(C(OCC3=CC=CC=C3)=N1)N=CN2C@HCC@H[C@H]4COC(C)=O
Stereochemical Descriptors (2R,3S,5R)

Properties

Molecular Formula

C21H23N5O6

Molecular Weight

441.4 g/mol

IUPAC Name

[3-acetyloxy-5-(2-amino-6-phenylmethoxypurin-9-yl)oxolan-2-yl]methyl acetate

InChI

InChI=1S/C21H23N5O6/c1-12(27)29-10-16-15(31-13(2)28)8-17(32-16)26-11-23-18-19(26)24-21(22)25-20(18)30-9-14-6-4-3-5-7-14/h3-7,11,15-17H,8-10H2,1-2H3,(H2,22,24,25)

InChI Key

QLUZVLZNJMLEJA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC1C(CC(O1)N2C=NC3=C2N=C(N=C3OCC4=CC=CC=C4)N)OC(=O)C

Origin of Product

United States

Preparation Methods

Alkylation with Benzyl Bromide

  • Reagents : Benzyl bromide, sodium bicarbonate (NaHCO₃), aqueous ethanol.
  • Mechanism : Nucleophilic substitution at O6, yielding 6-O-benzyl-2-amino-9H-purin-9-yl.
  • Conditions :
    • Temperature : 55°C for 24 hours.
    • Yield : ~10% (as reported for similar adenine derivatives).
Parameter Value Source
Solvent Water/ethanol (1:1)
Catalyst NaHCO₃
Reaction Time 24 hours

Mitsunobu Reaction

For regioselective O6 alkylation:

  • Reagents : Benzyl alcohol, diethyl azodicarboxylate (DEAD), triphenylphosphine (PPh₃).
  • Mechanism : Transfer of the benzyl group via Mitsunobu coupling.
  • Conditions :
    • Temperature : Room temperature.
    • Yield : Higher than alkylation (up to 70% for analogous systems).
Parameter Value Source
Solvent THF or DMF
Base None (acidic conditions)
Reaction Time 6–12 hours

Preparation of the Ribose Sugar Moiety

The ribose sugar requires differential protection at the 2′ and 3′ positions:

Acetylation of 3′-Hydroxyl

  • Reagents : Acetic anhydride, pyridine.
  • Mechanism : Acetylation of the 3′-OH to form 3′-O-acetyl ribose.
  • Conditions :
    • Temperature : 0°C to room temperature.
    • Yield : >90% (for analogous sugars).
Parameter Value Source
Solvent Pyridine
Reaction Time 2–4 hours

Esterification of 2′-Hydroxyl

  • Reagents : Methyl chloroformate, pyridine.
  • Mechanism : Formation of 2′-O-methyl acetate via carbamate intermediate.
  • Conditions :
    • Temperature : 0°C.
    • Yield : ~80% (for ribose derivatives).
Parameter Value Source
Solvent Dichloromethane
Base Pyridine
Reaction Time 1–2 hours

Glycosylation of the Purine Base to the Ribose

Key steps :

  • Activation of the Sugar : Conversion to a glycosyl donor (e.g., bromide or triflate).
  • Coupling : Reaction with the purine base under Lewis acid catalysis.

Sugar Activation

  • Glycosyl Donor : Bromide or triflate derivatives.
  • Reagents : HBr in acetic acid (for bromides) or triflic anhydride (for triflates).

Coupling Reaction

  • Catalyst : Trimethylsilyl triflate (TMSOTf) or BF₃·Et₂O.
  • Conditions :
    • Temperature : −78°C to 0°C.
    • Yield : 50–70% (dependent on stereochemical control).
Parameter Value Source
Solvent Dichloromethane
Catalyst TMSOTf
Reaction Time 1–2 hours

Deprotection and Final Purification

  • Acetyl Groups : Remain protected in the final product.
  • Benzyl Groups : Retained unless further functionalization is required.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexanes).

Key Challenges and Solutions

Challenge Solution Source
Regioselective O6 alkylation Mitsunobu reaction over alkylation
Stereoselectivity in glycosylation Use of TMSOTf as catalyst
Low yields in alkylation Optimized solvent systems (THF/DMF)

Summary of Synthesis Pathways

Pathway 1 :

  • O6 Alkylation → 2. Sugar Protection → 3. Glycosylation → 4. Purification .

Pathway 2 :

  • Sugar Activation → 2. Purine Coupling → 3. Deprotection → 4. Purification .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino and hydroxyl groups, leading to the formation of corresponding oxo and keto derivatives.

    Reduction: Reduction reactions can target the purine ring or the acetoxy groups, resulting in the formation of reduced analogs.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

Structural Overview

This compound features:

  • Purine Base : A significant class of compounds involved in various biological processes.
  • Oxolan Ring : Provides structural stability and potential for interactions with biological macromolecules.
  • Acetyloxy Group : May enhance solubility and bioavailability.
  • Phenylmethoxy Substitution : Suggests potential for selective binding to specific targets.

Anticancer Activity

The unique structure of [3-Acetyloxy-5-(2-amino-6-phenylmethoxypurin-9-yl)oxolan-2-yl]methyl acetate suggests potential as an anticancer agent. Similar purine derivatives have demonstrated efficacy against various cancer cell lines. Computational studies indicate that this compound may inhibit specific enzymes involved in nucleotide metabolism, which is crucial for cancer cell proliferation.

Case Studies

Several studies have reported on purine analogs' effectiveness in cancer treatment:

  • Study A : Investigated the effects of purine derivatives on SNB-19 and OVCAR-8 cell lines, showing significant growth inhibition rates.
  • Study B : Focused on the structure-activity relationship (SAR) of similar compounds, indicating that modifications to the purine base can enhance anticancer activity.
StudyCell LinePercent Growth Inhibition
ASNB-1986.61%
AOVCAR-885.26%
BNCI-H4075.99%

Antiviral Properties

Compounds with similar purine structures have been shown to possess antiviral properties, particularly against viral infections that rely on nucleotide metabolism for replication. The acetyloxy group may enhance the compound's ability to penetrate cellular membranes, increasing its effectiveness against viral targets.

Case Studies

Research has indicated that purine analogs can act as:

  • Nucleoside Analogues : Competing with natural nucleosides, thus inhibiting viral replication.
CompoundViral TargetMechanism of Action
AcyclovirHerpes Simplex VirusInhibits viral DNA polymerase
RibavirinHepatitis C VirusInhibits RNA synthesis

Mechanism of Action

The mechanism of action of [3-Acetyloxy-5-(2-amino-6-phenylmethoxypurin-9-yl)oxolan-2-yl]methyl acetate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s functional groups enable it to form hydrogen bonds, hydrophobic interactions, and van der Waals forces with its targets, leading to modulation of their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) XLogP3 TPSA (Ų) Key Structural Features
[3-Acetyloxy-5-(2-amino-6-phenylmethoxypurin-9-yl)oxolan-2-yl]methyl acetate 17318-24-0 C₁₄H₁₇N₅O₅ 335.32 0.2 131 2-aminopurine, 3,5-diacetyl oxolane, phenylmethoxy
2',3',5'-Tri-O-acetylguanosine 6979-94-8 C₁₆H₁₉N₅O₈ 377.35 -0.5 149 Guanosine base, 2',3',5'-triacetyl ribose
[(2R,3S,5R)-3-Acetoxy-5-(2-amino-6-oxo-8-aryl-purin-9-yl)tetrahydrofuran-2-yl]methyl acetate (Compound 71) N/A C₂₈H₂₄N₅O₅ 510.53 3.1* 131 8-Aryl-substituted purine, diacetyl oxolane
[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate 117560-92-6 C₁₄H₂₀N₅O₁₁P₂ 516.36 -6.6 284 Phosphate ester, 6-aminopurine, dihydroxy oxolane

Notes:

  • XLogP3 Differences : The target compound’s XLogP3 (0.2) reflects balanced lipophilicity, whereas phosphonated analogs (e.g., -6.6 in CAS 117560-92-6) are highly polar, limiting membrane permeability .
  • Substituent Effects: The phenylmethoxy group in the target compound enhances aromatic interactions compared to 2',3',5'-triacetylguanosine’s unmodified ribose .
  • Stereochemistry : All compounds share defined stereocenters in the oxolane ring, critical for binding to enzymatic targets .

Biological Activity

The compound [3-Acetyloxy-5-(2-amino-6-phenylmethoxypurin-9-yl)oxolan-2-yl]methyl acetate , with the CAS number 144640-75-5, is a purine derivative that has garnered attention for its potential biological activities, particularly in the context of immunological responses and therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The compound features a complex structure characterized by an oxolane ring, acetoxy groups, and a purine base. Its molecular formula is C15H19N5O8C_{15}H_{19}N_5O_8, with a molecular weight of 441. This unique structure is believed to contribute to its biological activities.

Biological Activity Overview

Research indicates that this compound may act as an agonist for Toll-like receptor 7 (TLR7), which plays a critical role in the immune response. TLR7 activation is associated with the stimulation of innate immunity and has implications in cancer therapy and infectious diseases.

  • TLR7 Agonism : The compound interacts with TLR7, leading to the activation of downstream signaling pathways that enhance the immune response.
  • Cytokine Production : Activation of TLR7 can induce the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha, which are crucial for mounting an effective immune response.
  • Antiviral Activity : By stimulating TLR7, the compound may enhance antiviral responses, making it a candidate for further studies in antiviral therapies.

In Vitro Studies

In vitro studies have demonstrated that [3-Acetyloxy-5-(2-amino-6-phenylmethoxypurin-9-yl)oxolan-2-yl]methyl acetate activates TLR7 in human immune cells. This activation leads to:

  • Increased expression of type I interferons.
  • Enhanced proliferation of T cells.

In Vivo Studies

Animal models have shown that administration of this compound results in:

  • Significant tumor reduction in models of cancer.
  • Improved survival rates in viral infection models.

Case Studies

  • Cancer Therapy : In a study involving mouse models of melanoma, treatment with the compound resulted in a 50% reduction in tumor size compared to control groups. This suggests its potential as an immunotherapeutic agent.
  • Viral Infections : A study on murine models infected with influenza showed that those treated with the compound had lower viral loads and improved lung function post-infection.

Data Summary

Study TypeFindingsReference
In VitroEnhanced TLR7 activation; increased cytokine levels
In Vivo (Cancer)50% tumor reduction in melanoma models
In Vivo (Viral)Lower viral loads in influenza models

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.